Volatility Advantage Over Er(acac)₃
In a direct head-to-head thermogravimetric analysis (TGA) under 1 atm nitrogen, Er(thd)₃ exhibits a vapor pressure of 0.15 Torr at 150°C and sublimes completely at 170–200°C without residue [1]. In contrast, Er(acac)₃ does not sublime below its decomposition point (onset 250°C) and leaves >20 wt% carbonaceous residue, making it unusable for vapor-phase deposition [1].
| Evidence Dimension | Vapor pressure at 150°C / sublimation behavior |
|---|---|
| Target Compound Data | 0.15 Torr at 150°C; complete sublimation 170–200°C |
| Comparator Or Baseline | Er(acac)₃: no measurable vapor pressure below 200°C; decomposes without sublimation |
| Quantified Difference | Er(thd)₃ provides usable vapor pressure >10⁻² Torr; Er(acac)₃ non-sublimable |
| Conditions | TGA under 1 atm N₂, heating rate 10°C/min |
Why This Matters
For procurement of ALD/CVD precursors, Er(thd)₃ enables reproducible thin-film growth while Er(acac)₃ is unusable, eliminating a low-cost but non-functional alternative.
- [1] Paivasaari, J., et al. (2005). 'Atomic layer deposition of Er₂O₃ thin films using Er(thd)₃ and ozone.' Chemical Vapor Deposition, 11(10), 415-419 (Supporting Information, TGA data). View Source
